molecular formula C8H16N2 B11922363 7-Methyloctahydropyrrolo[1,2-a]pyrimidine

7-Methyloctahydropyrrolo[1,2-a]pyrimidine

Cat. No.: B11922363
M. Wt: 140.23 g/mol
InChI Key: CCVHGGHXJTXKHQ-UHFFFAOYSA-N
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Description

7-Methyloctahydropyrrolo[1,2-a]pyrimidine is a heterocyclic compound with the molecular formula C8H16N2. This compound belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyloctahydropyrrolo[1,2-a]pyrimidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-diaminopropane with 2-methyl-2-butenal under acidic conditions can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Methyloctahydropyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

7-Methyloctahydropyrrolo[1,2-a]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Methyloctahydropyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to downstream effects on cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyloctahydropyrrolo[1,2-a]pyrimidine stands out due to its unique structural features and diverse range of applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

7-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrimidine

InChI

InChI=1S/C8H16N2/c1-7-5-8-9-3-2-4-10(8)6-7/h7-9H,2-6H2,1H3

InChI Key

CCVHGGHXJTXKHQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2NCCCN2C1

Origin of Product

United States

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